2-Cyclohexylcyclohexanone

Catalog No.
S587528
CAS No.
90-42-6
M.F
C12H20O
M. Wt
180.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclohexylcyclohexanone

CAS Number

90-42-6

Product Name

2-Cyclohexylcyclohexanone

IUPAC Name

2-cyclohexylcyclohexan-1-one

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

InChI

InChI=1S/C12H20O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-11H,1-9H2

InChI Key

UOBQDYFTAJKQAL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2CCCCC2=O

Synonyms

Cyclohexanone

Canonical SMILES

C1CCC(CC1)C2CCCCC2=O

Potential as a Fragrance Agent:

The primary documented use of 2-Cyclohexylcyclohexanone is as a fragrance ingredient. It possesses a sweet, herbal odor with hints of cyclamen, cumin, and mint []. However, its application in this area is restricted by regulations set by the International Fragrance Research Institute (IFRA) due to potential safety concerns [].

Research Applications:

Limited scientific research exists on the specific applications of 2-Cyclohexylcyclohexanone. Some studies have explored its potential as a:

  • Solvent: Due to its non-polar nature, it might be applicable in specific research settings as a solvent []. However, further research is needed to determine its effectiveness and safety compared to established alternatives.
  • Synthetic Intermediate: Its structure offers potential as a starting material for the synthesis of more complex molecules in research settings []. However, further investigation is needed to explore its synthetic utility and efficiency compared to other available options.

Limited Availability:

It's important to note that 2-Cyclohexylcyclohexanone is primarily available for research purposes only and not for commercial applications [, ]. This limited availability further restricts its widespread use in scientific research.

2-Cyclohexylcyclohexanone is an organic compound classified as a ketone, with the molecular formula C12H20OC_{12}H_{20}O and a molecular weight of 180.29 g/mol. It consists of two cyclohexyl groups attached to a carbonyl functional group, giving it unique structural properties. This compound appears as a colorless to pale yellow liquid with a characteristic odor, and it is slightly soluble in water while being miscible with many organic solvents.

Typical of ketones, including:

  • Reduction: It can be reduced to form 2-cyclohexylcyclohexanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Oxidation: Under oxidative conditions, it can be converted into more complex compounds or further oxidized to form carboxylic acids.
  • Dehydrogenation: This reaction can occur in the presence of catalysts like palladium on charcoal, leading to the formation of phenolic compounds and dibenzofuran as by-products .

2-Cyclohexylcyclohexanone can be synthesized through several methods:

  • Direct Alkylation: Cyclohexanone can be alkylated with cyclohexyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
  • Hydrogenation: Starting from phenol or other aromatic compounds, hydrogenation processes can yield this ketone.
  • Multi-step Synthesis: A more complex route involves the synthesis of intermediates like cyclohexanol followed by dehydration and further reactions to yield 2-cyclohexylcyclohexanone .

2-Cyclohexylcyclohexanone finds applications primarily in:

  • Chemical Intermediates: It serves as a precursor for various chemical syntheses in organic chemistry.
  • Solvents: Due to its solvent properties, it may be used in formulations for paints, coatings, and adhesives.
  • Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and flavoring agents.

Several compounds share structural similarities with 2-cyclohexylcyclohexanone. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
CyclohexanoneC6H10OC_6H_{10}OA simpler ketone widely used as a solvent and precursor for nylon production.
2-CycloheptylcyclohexanoneC13H22OC_{13}H_{22}OContains a heptyl group; used similarly but has different physical properties.
1-CyclopropylcyclopentanoneC10H16OC_{10}H_{16}OFeatures a cyclopropyl group; exhibits unique reactivity due to ring strain.

The uniqueness of 2-cyclohexylcyclohexanone lies in its dual cyclohexyl structure, which contributes to its distinct physical and chemical properties compared to these similar compounds.

XLogP3

3.7

Boiling Point

264.0 °C

Melting Point

-32.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 258 companies from 1 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

90-42-6

Wikipedia

2-cyclohexylcyclohexanone

General Manufacturing Information

[1,1'-Bicyclohexyl]-2-one: ACTIVE

Dates

Last modified: 08-15-2023

Composition of the essential oils of three Malaysian Xylopia species (Annonaceae)

Natasa Mohd Shakri, Wan Mohd Nuzul Hakimi Wan Salleh, Shamsul Khamis, Nor Azah Mohamad Ali, Muhammad Helmi Nadri
PMID: 32960782   DOI: 10.1515/znc-2020-0096

Abstract

The rich and diversified Malaysian flora represents an excellent resource of new chemical structures with biological activities. The genus Xylopia L. includes aromatic plants that have both nutritional and medicinal uses. This study aims to contribute with information about the volatile components of three Xylopia species essential oils: Xylopia frutescens, Xylopia ferruginea, and Xylopia magna. In this study, essential oils were extracted from the leaves by a hydrodistillation process. The identification of the essential oil components was performed by gas chromatography (GC-FID) and gas chromatography-coupled mass spectrometry (GC-MS). The major components of the essential oils from X. frutescens were bicyclogermacrene (22.8%), germacrene D (14.2%), elemol (12.8%), and guaiol (12.8%), whereas components of the essential oils from X. magna were germacrene D (35.9%), bicyclogermacrene (22.8%), and spathulenol (11.1%). The X. ferruginea oil was dominated by bicyclogermacrene (23.6%), elemol (13.7%), guaiol (13.4%), and germacrene D (12.3%).


Rotational model for nematic phase stability of fluorinated phenylbicyclohexane liquid crystals

Heng Ma, Zhen-Xin Li, De-Heng Shi, Yu-Fang Liu
PMID: 18649090   DOI: 10.1007/s00894-008-0341-9

Abstract

A mechanical molecular rotation model for liquid crystal (LC) systems is employed to evaluate phase transition temperature of fluorinated phenylbicyclohexane isomeric LC compounds. Results show that when a fluorine atom is substituted along the molecular long axis, an LC molecule acquires high rotational speed and its rotation becomes stable, thereby resulting in a better thermal stability of the nematic phase. A novel explanation is proposed for the behavior of the nematic-isotropic phase of the LC system when a heavy atom is substituted along the molecular long axis.


Chemical characterization of Goniothalamus macrophyllus and Goniothalamus malayanus leaves' essential oils

Natasa Mohd Shakri, Wan Mohd Nuzul Hakimi Wan Salleh, Shamsul Khamis, Nor Azah Mohamad Ali
PMID: 32966236   DOI: 10.1515/znc-2020-0090

Abstract

This study was aimed to investigate the chemical compositions of the essential oils from Goniothalamus macrophyllus and Goniothalamus malayanus growing in Malaysia. The essential oils were obtained by hydrodistillation and fully characterized by gas chromatography (GC-FID) and gas chromatography-mass spectrometry (GC-MS). Analyses of the essential oils from G. macrophyllus and G. malayanus resulted in 93.6 and 95.4% of the total oils, respectively. The major components of G. macrophyllus oil were germacrene D (25.1%), bicyclogermacrene (11.6%), α-copaene (6.9%) and δ-cadinene (6.4%), whereas in G. malayanus oil bicyclogermacrene (43.9%), germacrene D (21.1%) and β-elemene (8.4%) were the most abundant components.


Benzimidazole-based DGAT1 inhibitors with a [3.1.0] bicyclohexane carboxylic acid moiety

Shuwen He, Zhong Lai, Qingmei Hong, Jackie Shang, Mikhail Reibarkh, Jeffrey T Kuethe, Jian Liu, Deodial Guiadeen, Arto D Krikorian, Timothy A Cernak, Kevin D Dykstra, Donald M Sperbeck, Zhicai Wu, Yang Yu, Ginger X Yang, Tianying Jian, Andreas Verras, Lisa M Sonatore, Judyann Wiltsie, Christine C Chung, Beth A Murphy, Judith N Gorski, Jinqi Liu, Jianying Xiao, Michael Wolff, Sharon X Tong, Maria Madeira, Bindhu V Karanam, Dong-Ming Shen, James M Balkovec, Shirly Pinto, Ravi P Nargund, Robert J DeVita
PMID: 30926247   DOI: 10.1016/j.bmcl.2019.03.025

Abstract

Previously disclosed benzimidazole-based DGAT1 inhibitors containing a cyclohexane carboxylic acid moiety suffer from isomerization at the alpha position of the carboxylic acid group, generating active metabolites which exhibit DGAT1 inhibition comparable to the corresponding parent compounds. In this report, we describe the design, synthesis and profiling of benzimidazole-based DGAT1 inhibitors with a [3.1.0] bicyclohexane carboxylic acid moiety. Our results show that single isomer 3A maintains in vitro and in vivo inhibition against DGAT1. In contrast to previous lead compounds, 3A does not undergo isomerization during in vitro hepatocyte incubation study or in vivo mouse study.


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